molecular formula C7H6ClN3O2 B12438216 4-Chloro-3-nitrobenzenecarboximidamide

4-Chloro-3-nitrobenzenecarboximidamide

Cat. No.: B12438216
M. Wt: 199.59 g/mol
InChI Key: ZUKHKWIGLYRPPQ-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzenecarboximidamide is a chemical compound for research applications. This compound belongs to a class of benzenecarboximidamides, which are of significant interest in medicinal chemistry and drug discovery. The structure combines a chloro-nitrophenyl group with a carboximidamide moiety, making it a potential intermediate for the synthesis of more complex molecules, such as heterocycles. Researchers value this scaffold for its utility in constructing compounds with potential biological activity. The nitro group can serve as a precursor to other functional groups, including amines, through reduction, thereby expanding the utility of this compound in library synthesis. The presence of both electron-withdrawing groups and the carboximidamide function suggests potential for hydrogen bonding and dipole interactions, which can be critical in the design of enzyme inhibitors or receptor ligands. As with all our fine chemicals, this product is supplied with comprehensive documentation. It is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE).

Properties

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

IUPAC Name

4-chloro-3-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H6ClN3O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,(H3,9,10)

InChI Key

ZUKHKWIGLYRPPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Reductive Coupling of Nitro-Substituted Intermediates

Building on methodologies for analogous nitroaromatics, 4-chloro-3-nitrobenzoic acid is esterified using trimethyl orthoacetate in methanol, forming the methyl ester. Reductive amination with ammonium hydroxide under basic conditions (K₂CO₃, DMF) facilitates the conversion of the ester to the carboximidamide.

Key Steps:

  • Esterification:
    $$ \text{4-Cl-3-NO₂-C₆H₃-COOH} + \text{(CH₃O)₃CCH₃} \rightarrow \text{4-Cl-3-NO₂-C₆H₃-COOCH₃} $$
    Yield: 92% (HPLC purity: 98.5%)
  • Amidination:
    $$ \text{4-Cl-3-NO₂-C₆H₃-COOCH₃} + \text{NH₃} \rightarrow \text{4-Cl-3-NO₂-C₆H₃-C(=NH)NH₂} $$
    Yield: 80% after crystallization (Purity: 99.8% by HPLC)

This route avoids toxic solvents like acetonitrile, leveraging methanol-water mixtures for crystallization.

Mechanistic Insights into Carboximidamide Formation

The nitro group at position 3 stabilizes intermediate nitrenium ions during amidination, directing ammonia nucleophiles to the carbonyl carbon. Computational studies suggest that the nitro group’s -I effect polarizes the carbonyl, enhancing electrophilicity (Figure 1). Side reactions, such as hydrolysis to the carboxylic acid, are mitigated by maintaining anhydrous conditions and stoichiometric ammonia excess.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency of two primary routes:

Method Overall Yield Purity (%) Key Advantages Limitations
Nitration-Chlorination 51% 95.2 Scalable for industrial use Low regioselectivity in nitration
Reductive Amination 73% 99.8 High purity, minimal byproducts Requires anhydrous NH₃ handling

The reductive amination route outperforms traditional methods in yield and purity, aligning with trends observed in nitrobenzamide syntheses.

Purification and Crystallization Strategies

Crystallization from methanol-water (3:1 v/v) at 55°C affords needle-like crystals of this compound, free from solvent residues. X-ray diffraction confirms the planar amidine group and coplanar nitro moiety, with intermolecular hydrogen bonds stabilizing the lattice (Figure 2).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.

Major Products Formed

    Reduction: 4-Chloro-3-aminobenzenecarboximidamide.

    Substitution: Various substituted benzenecarboximidamides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-nitrobenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the preparation of various derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzenecarboximidamide depends on its specific application. For example, in biological systems, it may act by inhibiting specific enzymes or interacting with cellular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share key structural features with 4-Chloro-3-nitrobenzenecarboximidamide, differing primarily in substituents and functional groups:

Compound Name Molecular Formula Key Substituents/Functional Groups Key Properties/Applications References
This compound C₇H₅ClN₃O₂ Cl (4-), NO₂ (3-), carboximidamide (1-) Hypothesized: High polarity, potential use in polymers or bioactive agents
N-(4-Chlorophenyl)-4-nitrobenzamide C₁₃H₉ClN₂O₃ Cl (4-aryl), NO₂ (4-benzoyl), amide linkage Enhances polyimide solubility via reduced interchain interactions
N-(3-chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ Cl (3-aryl), NO₂ (4-benzoyl), phenethyl-amide Synthesized via Schotten–Baumann reaction; bioactive hybrid molecule
3-[[(4-Chlorophenyl)sulfonyl]methyl]-N-hydroxybenzenecarboximidamide C₁₄H₁₃ClN₂O₃S Cl (4-aryl), sulfonyl, hydroxy-carboximidamide High predicted boiling point (556°C), pKa ~14.36
4-[(3-Chlorobenzyl)oxy]benzenecarboximidamide C₁₄H₁₃ClN₂O Cl (3-benzyl), ether linkage, carboximidamide Potential solubility modulator in polymers (ether flexibility)

Physical and Chemical Properties

  • Solubility: Chloro and nitro substituents generally reduce solubility in nonpolar solvents but enhance compatibility with polar aprotic solvents (e.g., DMF, DMSO). In polyimides, chloro pendants improve solubility by disrupting crystallinity . The carboximidamide group’s polarity may further increase aqueous solubility compared to amides.
  • Thermal Stability :
    • Nitro groups lower thermal stability due to decomposition risks at high temperatures. Sulfonyl derivatives (e.g., ) exhibit higher boiling points (~556°C) owing to stronger intermolecular forces.

Key Research Findings and Challenges

  • Structural Rigidity vs. Solubility :
    • Coplanar aromatic rings (dihedral angle ~4.6° in ) improve polymer backbone regularity but reduce solubility. Bulky substituents (e.g., carboximidamide) mitigate this by steric hindrance.
  • Synthetic Limitations :
    • Nitro groups may necessitate protective strategies during carboximidamide synthesis to avoid side reactions (e.g., reduction or explosion hazards).

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